molecular formula C11H11NO4 B1148330 (4S)-4-(Benzoyloxymethyl)oxazolidine-2-one CAS No. 136015-44-6

(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one

Cat. No.: B1148330
CAS No.: 136015-44-6
M. Wt: 221.21
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-(Benzoyloxymethyl)oxazolidine-2-one typically involves the reaction of a chiral amino alcohol with a benzoyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of oxazolidinone derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired product, such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.

    Biology: Investigated for its potential antibacterial properties, particularly against gram-positive bacteria.

    Medicine: Explored as a scaffold for the development of new antibiotics and other therapeutic agents.

    Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals

Comparison with Similar Compounds

Properties

IUPAC Name

[(4R)-2-oxo-1,3-oxazolidin-4-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10(8-4-2-1-3-5-8)15-6-9-7-16-11(14)12-9/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOQUJMFWHMHRA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)O1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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